N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-6-(trifluoromethyl)nicotinamide” is a complex organic molecule that contains a pyridine ring and a tetrahydro-2H-pyran ring . These structures are common in many organic compounds and can have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyridine ring, a tetrahydro-2H-pyran ring, and a trifluoromethyl group . The exact structure would depend on the specific arrangement and bonding of these groups.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is reacted. Pyridine derivatives and tetrahydro-2H-pyran derivatives can undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These could include its melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
- This compound has been investigated as a DPP-4 inhibitor. DPP-4 is an enzyme involved in glucose metabolism and regulation. Inhibition of DPP-4 can enhance insulin secretion and improve glycemic control, making it relevant for diabetes management .
- Compound 34b, derived from this structure, exhibits excellent in vitro potency against DPP-4 (IC50 = 4.3 nM) and high selectivity over other enzymes. It also demonstrates good pharmacokinetic profiles and pronounced efficacy in an oral glucose tolerance test (OGTT) in lean mice .
- The compound’s efficacy in OGTT suggests its potential as an antidiabetic agent. OGTT assesses how well an individual’s body processes glucose after consuming a specific amount of sugar. The compound’s ability to improve glucose tolerance is promising for diabetes treatment .
- Researchers have conducted extensive SAR studies around the triazolopiperazine moiety of this compound. These studies explore how different structural modifications impact its activity and selectivity. Understanding SAR helps optimize drug design and development .
- X-ray crystal structure determination of compounds 34b and 46b in complex with DPP-4 revealed stereochemical preferences. Specifically, ®-stereochemistry at the 8-position of triazolopiperazines strongly enhances DPP-4 inhibition .
- Refinement of the triazolopiperazine derivatives led to the discovery of extremely potent compounds (42b-49b). Notably, 4-fluorobenzyl-substituted compound 46b exhibited subnanomolar activity against DPP-4 (IC50 = 0.18 nM) .
- While DPP-4 is the primary focus, researchers may explore this compound’s effects on other enzymes. Its selectivity profile could reveal additional therapeutic applications .
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Oral Glucose Tolerance Test (OGTT)
Structure-Activity Relationship (SAR) Studies
X-ray Crystallography Insights
Potency Enhancement
Other Enzyme Targets
Eigenschaften
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c19-18(20,21)15-4-3-14(11-23-15)17(25)24-16(12-5-8-26-9-6-12)13-2-1-7-22-10-13/h1-4,7,10-12,16H,5-6,8-9H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUFYAQYTYJLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.